ETHYL 1-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]PIPERIDINE-4-CARBOXYLATE
Overview
Description
ETHYL 1-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of ETHYL 1-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Scientific Research Applications
ETHYL 1-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]PIPERIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Compared to other thiazole derivatives, ETHYL 1-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-2-YL]PIPERIDINE-4-CARBOXYLATE is unique due to its specific structure and functional groups. Similar compounds include:
Thiazole: The parent compound with a simpler structure.
Benzothiazole: A related compound with a benzene ring fused to the thiazole ring.
Thiazolidine: A saturated derivative of thiazole with different biological activities.
Properties
IUPAC Name |
ethyl 1-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-4-26-19(25)15-9-11-23(12-10-15)20-21-18(24)17(27-20)13-14-5-7-16(8-6-14)22(2)3/h5-8,13,15H,4,9-12H2,1-3H3/b17-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUBSVUYFBBWGM-LGMDPLHJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)N(C)C)S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)N(C)C)/S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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